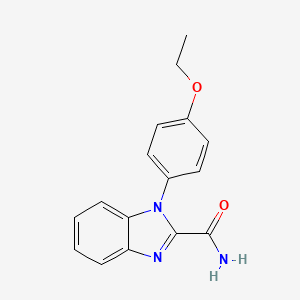
1-(4-Ethoxyphenyl)-1H-benzimidazole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Ethoxyphenyl)-1H-benzo[d]imidazole-2-carboxamide is a compound belonging to the benzimidazole family, which is known for its diverse pharmacological activities. Benzimidazoles have been extensively studied for their antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This particular compound features an ethoxyphenyl group attached to the benzimidazole core, which may contribute to its unique chemical and biological properties.
Métodos De Preparación
The synthesis of 1-(4-Ethoxyphenyl)-1H-benzo[d]imidazole-2-carboxamide typically involves the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives. Common synthetic routes include:
Condensation with Formic Acid or Trimethyl Orthoformate: This method involves the reaction of o-phenylenediamine with formic acid or trimethyl orthoformate to form the benzimidazole core.
Reaction with Aromatic Aldehydes: The reaction of o-phenylenediamine with aromatic aldehydes in the presence of an acid catalyst can also yield benzimidazole derivatives.
Industrial Production: Industrial production methods often involve the use of high-throughput synthesis techniques and optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Aplicaciones Científicas De Investigación
1-(4-Ethoxyphenyl)-1H-benzo[d]imidazole-2-carboxamide has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1-(4-Ethoxyphenyl)-1H-benzo[d]imidazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to interact with enzymes and receptors, leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparación Con Compuestos Similares
1-(4-Ethoxyphenyl)-1H-benzo[d]imidazole-2-carboxamide can be compared with other benzimidazole derivatives, such as:
2-Phenylbenzimidazole: Known for its antimicrobial and anticancer properties.
5,6-Dimethylbenzimidazole: An integral part of the structure of vitamin B12 and used in the treatment of parasitic diseases.
Thiabendazole: A well-known anthelmintic agent used to treat parasitic worm infections.
The uniqueness of 1-(4-Ethoxyphenyl)-1H-benzo[d]imidazole-2-carboxamide lies in its specific structural features, such as the ethoxyphenyl group, which may confer distinct chemical and biological properties compared to other benzimidazole derivatives .
Propiedades
Número CAS |
138524-14-8 |
|---|---|
Fórmula molecular |
C16H15N3O2 |
Peso molecular |
281.31 g/mol |
Nombre IUPAC |
1-(4-ethoxyphenyl)benzimidazole-2-carboxamide |
InChI |
InChI=1S/C16H15N3O2/c1-2-21-12-9-7-11(8-10-12)19-14-6-4-3-5-13(14)18-16(19)15(17)20/h3-10H,2H2,1H3,(H2,17,20) |
Clave InChI |
GUOAKISRDJCISJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)N2C3=CC=CC=C3N=C2C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,4R,6S)-1-Methyl-4-((Z)-6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B12929421.png)
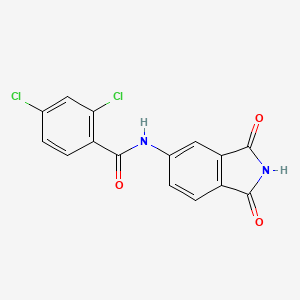
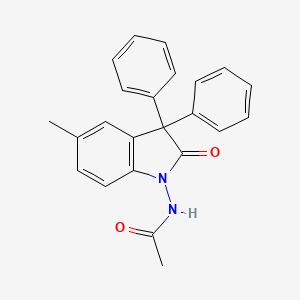
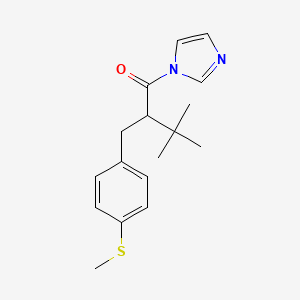
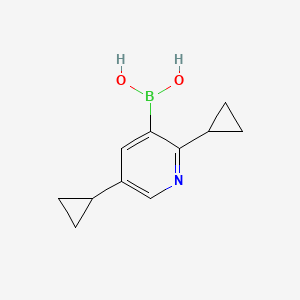


![12-hydroxy-1,10-bis(4-naphthalen-1-ylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12929469.png)
![6-fluoro-2-[2-(5-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole](/img/structure/B12929472.png)
![Isopropyl (6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexyl) phosphonate](/img/structure/B12929484.png)

![[(2R,3S,5R)-2-(hydroxymethyl)-5-[6-[(2-nitrophenyl)sulfanylamino]purin-9-yl]oxolan-3-yl] benzoate](/img/structure/B12929499.png)
![1,3,5-Tris[4-(4-fluorobenzoyl)phenoxy]benzene](/img/structure/B12929514.png)

